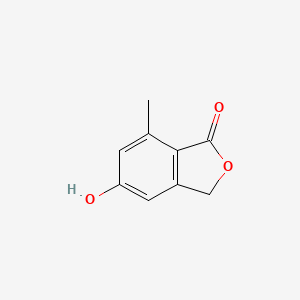

5-Hydroxy-7-methylisobenzofuran-1(3H)-one

Beschreibung

Eigenschaften

IUPAC Name |

5-hydroxy-7-methyl-3H-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-5-2-7(10)3-6-4-12-9(11)8(5)6/h2-3,10H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NONNFGDZTFJDTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C(=O)OC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

5-Hydroxy-7-methylisobenzofuran-1(3H)-one chemical structure and properties

A comprehensive exploration of the chemical structure, properties, synthesis, and potential applications of a unique benzofuranone derivative for researchers, scientists, and drug development professionals.

Introduction

5-Hydroxy-7-methylisobenzofuran-1(3H)-one, a substituted derivative of the isobenzofuranone core, represents a molecule of significant interest within the fields of organic chemistry and drug discovery. The isobenzofuranone scaffold, also known as phthalide, is a common structural motif found in a variety of natural products and synthetically derived compounds exhibiting a wide range of biological activities.[1][2] The specific placement of a hydroxyl group at the 5-position and a methyl group at the 7-position on this bicyclic lactone structure is anticipated to confer unique physicochemical and pharmacological properties, distinguishing it from other members of this chemical class.

This technical guide provides a detailed overview of 5-Hydroxy-7-methylisobenzofuran-1(3H)-one, commencing with a thorough examination of its chemical structure and physicochemical properties. We will then delve into established and potential synthetic methodologies for its preparation. Furthermore, this document will explore the known and predicted biological activities and potential therapeutic applications, drawing parallels with structurally related compounds where applicable. Finally, we will outline prospective avenues for future research and development centered on this intriguing molecule.

Chemical Structure and Properties

The foundational structure of 5-Hydroxy-7-methylisobenzofuran-1(3H)-one consists of a fused benzene and γ-lactone ring system. The systematic IUPAC name for this compound is 5-hydroxy-7-methyl-2-benzofuran-1(3H)-one.

Visualizing the Core Structure

To fully appreciate the spatial arrangement and functional group orientation of 5-Hydroxy-7-methylisobenzofuran-1(3H)-one, a two-dimensional chemical structure diagram is presented below.

Caption: 2D structure of 5-Hydroxy-7-methylisobenzofuran-1(3H)-one.

Physicochemical Properties

| Property | Predicted Value | Notes |

| Molecular Formula | C₉H₈O₃ | |

| Molecular Weight | 164.16 g/mol | |

| Appearance | Likely a solid at room temperature | Based on similar isobenzofuranone structures. |

| Solubility | Expected to be sparingly soluble in water, more soluble in organic solvents like ethanol, methanol, and DMSO. | The hydroxyl group may slightly increase water solubility compared to the unsubstituted parent compound. |

| Melting Point | Predicted to be in the range of 150-200 °C | This is an estimation based on related compounds. |

| pKa | The phenolic hydroxyl group is expected to have a pKa around 9-10. | This acidity will influence its behavior in different pH environments. |

Synthesis of 5-Hydroxy-7-methylisobenzofuran-1(3H)-one

The synthesis of substituted isobenzofuranones can be achieved through various synthetic routes.[3][4] A plausible and efficient pathway for the synthesis of 5-Hydroxy-7-methylisobenzofuran-1(3H)-one would likely involve the construction of a suitably substituted benzene derivative followed by cyclization to form the lactone ring.

Proposed Synthetic Workflow

A potential synthetic strategy is outlined below. This multi-step synthesis leverages common and well-established organic reactions.

Caption: Proposed synthetic workflow for 5-Hydroxy-7-methylisobenzofuran-1(3H)-one.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, step-by-step protocol based on the proposed synthetic workflow.

Step 1: Protection of the Hydroxyl Group

-

Dissolve 2-methyl-4-nitrophenol in a suitable solvent such as acetone or DMF.

-

Add a base, for example, potassium carbonate, to the solution.

-

Slowly add a protecting group reagent, such as benzyl bromide, and stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Work up the reaction by filtering the solid and evaporating the solvent. Purify the product by column chromatography.

-

Rationale: Protection of the phenolic hydroxyl group is crucial to prevent its interference in the subsequent oxidation and reduction steps.

-

Step 2: Oxidation of the Methyl Group

-

Dissolve the protected intermediate in an appropriate solvent system (e.g., a mixture of pyridine and water).

-

Heat the solution to reflux and add a strong oxidizing agent, such as potassium permanganate, portion-wise.

-

Continue refluxing until the starting material is consumed.

-

Cool the reaction mixture, and quench the excess oxidizing agent with a reducing agent like sodium bisulfite.

-

Acidify the solution and extract the carboxylic acid product with an organic solvent.

-

Rationale: The methyl group needs to be oxidized to a carboxylic acid to enable the subsequent lactonization step.

-

Step 3: Reduction of the Nitro Group

-

Dissolve the resulting carboxylic acid in a suitable solvent, such as ethanol or ethyl acetate.

-

Add a reducing agent, for instance, tin(II) chloride in concentrated hydrochloric acid, or perform catalytic hydrogenation using H₂ gas and a palladium on carbon catalyst.

-

Stir the reaction at room temperature or with gentle heating until the reduction is complete.

-

Neutralize the reaction mixture and extract the amino-substituted product.

-

Rationale: The nitro group is converted to an amine, which is a precursor for the introduction of the hydroxyl group via diazotization.

-

Step 4: Diazotization and Hydrolysis

-

Dissolve the amino-substituted compound in an acidic aqueous solution (e.g., dilute sulfuric acid) and cool it to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water to form the diazonium salt.

-

Gently warm the reaction mixture to facilitate the hydrolysis of the diazonium salt to the corresponding hydroxyl group.

-

Rationale: This Sandmeyer-type reaction is a classic method for introducing a hydroxyl group onto an aromatic ring.

-

Step 5: Lactonization

-

The resulting 2-carboxybenzyl alcohol derivative may spontaneously cyclize to the lactone under the acidic conditions of the previous step.

-

If cyclization is not complete, it can be promoted by heating in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) or by using a dehydrating agent.

-

Rationale: The intramolecular esterification between the carboxylic acid and the newly formed benzylic alcohol forms the desired lactone ring.

-

Step 6: Deprotection

-

Dissolve the protected lactone in a suitable solvent.

-

If a benzyl protecting group was used, it can be removed by catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).

-

After the reaction is complete, filter the catalyst and evaporate the solvent to obtain the final product.

-

Purify the final product by recrystallization or column chromatography.

-

Rationale: The final step removes the protecting group to yield the target molecule, 5-Hydroxy-7-methylisobenzofuran-1(3H)-one.

-

Biological Activity and Potential Applications

While there is no specific biological data for 5-Hydroxy-7-methylisobenzofuran-1(3H)-one, the broader class of isobenzofuranones has been shown to possess a diverse range of biological activities.[1] These include antimicrobial, antifungal, antioxidant, and anticancer properties. The presence of the phenolic hydroxyl group in the target molecule suggests that it may exhibit significant antioxidant activity due to its ability to scavenge free radicals.

Furthermore, certain substituted phthalides have been investigated for their potential as inhibitors of various enzymes, making them attractive scaffolds for drug development. The specific substitution pattern of 5-Hydroxy-7-methylisobenzofuran-1(3H)-one could lead to novel interactions with biological targets. For instance, the hydroxyl and methyl groups may serve as key binding elements within the active site of a target protein.

Future Perspectives

The study of 5-Hydroxy-7-methylisobenzofuran-1(3H)-one is still in its infancy. Future research should focus on several key areas:

-

Development and Optimization of Synthetic Routes: Establishing a reliable and high-yielding synthesis is the first critical step to enable further investigation of this compound.

-

Comprehensive Physicochemical Characterization: Detailed experimental determination of its properties, including X-ray crystallography to confirm its solid-state structure, is necessary.

-

In Vitro Biological Screening: A broad screening of its biological activities against a panel of targets (e.g., cancer cell lines, microbial strains, enzymes) would be highly valuable to identify potential therapeutic applications.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a library of related analogs will help to elucidate the key structural features responsible for any observed biological activity and to optimize lead compounds.

Conclusion

5-Hydroxy-7-methylisobenzofuran-1(3H)-one is a structurally interesting molecule with the potential for a range of biological activities. While experimental data is currently lacking, this technical guide has provided a comprehensive overview of its chemical structure, predicted properties, a plausible synthetic strategy, and potential areas of application. It is hoped that this document will serve as a valuable resource and a catalyst for future research into this promising compound.

References

-

PubChem. (n.d.). 5-hydroxy-4-methylisobenzofuran-1(3H)-one. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Home Sunshine Pharma. (n.d.). 5-hydroxy-4-methyl-2-benzofuran-1(3H)-one CAS 1194700-73-6. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 5-Hydroxy-1,3-dihydro-2-benzofuran-1-one. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 7-Hydroxy-5-methoxy-4-methylisobenzofuran-1(3H)-one. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy-. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 7-hydroxy-3-methyl-isobenzofuran-1(3H)-thione. Retrieved February 15, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 7-hydroxy-3-methylisobenzofuran-1(3H)-thione. Retrieved February 15, 2026, from [Link]

-

FooDB. (2010, April 8). (S)-5,6,7,7alpha-Tetrahydro-4,4,7alpha-trimethyl-2(4H)-benzofuranone. Retrieved February 15, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). 1(3H)-Isobenzofuranone, 7-amino-4,5,6-triethoxy-3-(1,2,3,4-tetrahydro-6,7,8-trimethoxy-2-methyl-1-isoquinolinyl)-, [S-(R,S)]-. Retrieved February 15, 2026, from [Link]

-

Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(52), 30138-30156. [Link]

-

ResearchGate. (n.d.). Synthesis of 3-Methyleneisobenzofuran-1(3H)-one and Their Derivatives. Retrieved February 15, 2026, from [Link]

-

Sun, M. X., et al. (2009). 5,7-Dimethoxyisobenzofuran-1(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o2146. [Link]

-

ResearchGate. (2015). ChemInform Abstract: One-Step Synthesis of Substituted Isobenzofuran-1(3H)-ones and Isobenzofuran-1,3-diones form Indane Derivatives in Subcritical Media. Retrieved February 15, 2026, from [Link]

-

Sun, M. X., et al. (2009). 5,7-Dimethoxy-isobenzofuran-1(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o2146. [Link]

-

CAS Common Chemistry. (n.d.). 5-Methyl-2(5H)-furanone. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 3-Hydroxyisobenzofuran-1(3H)-one. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

NIST. (n.d.). 1(3H)-Isobenzofuranone. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

-

PubChemLite. (n.d.). 1(3h)-isobenzofuranone, 7-hydroxy-3-methyl-. Retrieved February 15, 2026, from [Link]

-

Muraoka, O., Tanabe, G., & Igaki, Y. (1997). Furan-2(3H)- and -2(5H)-ones. Part 7.1 Photochemical behaviour of tetrahydro- and hexahydro-isobenzofuran-1-one systems: a mechanistic and exploratory study. Journal of the Chemical Society, Perkin Transactions 1, (11), 1669-1680. [Link]

-

University of Colorado Anschutz Medical Campus. (2025, August 26). What Is 7-OH, and Why Is It Being Targeted in Kratom Products? Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2025). From kratom to 7-hydroxymitragynine: evolution of a natural remedy into a public-health threat. Retrieved February 15, 2026, from [Link]

-

U.S. Food and Drug Administration. (2025, July 29). 7-Hydroxymitragynine (7-OH): An Assessment of the Scientific Data and Toxicological Concerns Around an Emerging Opioid Threat. Retrieved February 15, 2026, from [Link]

-

Wikipedia. (n.d.). 7-Hydroxymitragynine. Retrieved February 15, 2026, from [Link]

-

Kruegel, A. C., et al. (2019). 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects. ACS Central Science, 5(6), 992-1001. [Link]

-

PubChem. (n.d.). 7-Hydroxymitragynine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

Sources

Natural Occurrence and Biosynthetic Context of 5-Hydroxy-7-methylisobenzofuran-1(3H)-one in Fungi

The following technical guide details the natural occurrence, biosynthetic origins, and isolation protocols for 5-Hydroxy-7-methylisobenzofuran-1(3H)-one (also known as 5-hydroxy-7-methylphthalide) within fungal metabolomes.

Executive Summary

5-Hydroxy-7-methylisobenzofuran-1(3H)-one (CAS: 1823328-98-8) belongs to the phthalide class of fungal secondary metabolites. While often overshadowed by its more complex derivatives—such as mycophenolic acid and 5-hydroxy-7-methoxy-4-methylphthalide —this specific congener represents a critical biosynthetic intermediate or degradation product in the polyketide pathways of genera like Penicillium, Aspergillus, and Xylaria.

This guide provides a comprehensive technical analysis of its occurrence, the polyketide synthase (PKS) machinery responsible for its formation, and validated protocols for its isolation and structural elucidation.

Chemical Profile & Structural Elucidation

Before isolation, researchers must understand the physicochemical properties that dictate extraction efficiency.

| Property | Specification |

| IUPAC Name | 5-Hydroxy-7-methylisobenzofuran-1(3H)-one |

| Common Synonyms | 5-Hydroxy-7-methylphthalide; 7-Methyl-5-hydroxyphthalide |

| Molecular Formula | C₉H₈O₃ |

| Molecular Weight | 164.16 g/mol |

| Core Scaffold | Isobenzofuran-1(3H)-one (Phthalide) |

| Key Substituents | Hydroxyl (-OH) at C5; Methyl (-CH₃) at C7 |

| Solubility | Soluble in MeOH, EtOH, DMSO, EtOAc; Poorly soluble in water |

| UV Maxima | ~210, 260, 300 nm (typical for phthalides) |

Spectroscopic Signature (Diagnostic)

-

¹H NMR (DMSO-d₆/CDCl₃): Look for a singlet methyl at ~2.2–2.6 ppm (C7-Me), aromatic protons (meta-coupled doublets or singlet if tetrasubstituted), and the characteristic lactone methylene protons (C3-H₂) at ~5.2–5.4 ppm.

-

¹³C NMR: Carbonyl (C1) at ~170 ppm; Oxygenated C3 at ~70 ppm; Aromatic carbons 100–165 ppm.

-

MS: [M+H]⁺ m/z 165; [M-H]⁻ m/z 163. Fragmentation often yields loss of CO₂ or CO from the lactone ring.

Fungal Sources & Ecological Context

The occurrence of 5-hydroxy-7-methylphthalide is predominantly linked to the polyketide biosynthetic machinery of filamentous fungi. It typically co-occurs with more highly substituted phthalides.

Primary Producers

-

Genus Penicillium:

-

Species: Penicillium crustosum, Penicillium brevicompactum.

-

Context: Often found as a minor metabolite alongside mycophenolic acid (MPA) and 5-hydroxy-7-methoxy-4-methylphthalide . It serves as a precursor or a shunt metabolite where methylation or hydroxylation steps are incomplete.

-

Mechanism: PKS-mediated formation of the phthalide core followed by tailoring enzymes.

-

-

Genus Aspergillus:

-

Species: Aspergillus duricaulis, Aspergillus nidulans.

-

Context: Associated with the production of duricaulic acid and other phthalide-derived meroterpenoids.

-

-

Genus Xylaria & Endophytes:

-

Species: Xylaria spp. (e.g., endophytes of coffee or medicinal plants).

-

Context: Xylariaceae are prolific producers of phthalides (e.g., 5,7-dihydroxyphthalide) which often exhibit antifungal or phytotoxic activity.

-

Biosynthetic Pathway[2][3]

The biosynthesis of 5-hydroxy-7-methylisobenzofuran-1(3H)-one follows a canonical Type I Polyketide Synthase (PKS) pathway. It shares its early steps with mycophenolic acid but diverges at the tailoring stage.

Mechanistic Steps[4]

-

Polyketide Assembly: A non-reducing PKS (NR-PKS) condenses Acetyl-CoA (starter unit) with Malonyl-CoA (extender units) to form a tetraketide intermediate.

-

Cyclization & Aromatization: The linear polyketide cyclizes to form the aromatic ring (orsellinic acid derivative).

-

Lactonization: Specific cyclase activity forms the gamma-lactone ring, creating the phthalide core.

-

Tailoring (Methylation/Hydroxylation):

-

C7-Methylation: S-adenosylmethionine (SAM)-dependent methyltransferase adds the methyl group.

-

C5-Hydroxylation: Often inherent from the polyketide pattern or introduced by a monooxygenase.

-

Note: The absence of C4-methyl or C6-substituents distinguishes this compound from MPA precursors.

-

Diagram: Biosynthetic Logic

Figure 1: Proposed biosynthetic pathway of 5-Hydroxy-7-methylphthalide, illustrating its divergence from the mycophenolic acid pathway.

Extraction & Isolation Protocols

To isolate this specific congener, a targeted approach focusing on the ethyl acetate fraction of the fermentation broth is required. The following protocol is self-validating through sequential purification steps.

Phase 1: Fermentation

-

Strain: Penicillium crustosum (or P. brevicompactum).

-

Medium: Czapek Yeast Autolysate (CYA) or Malt Extract Broth (MEB).

-

Conditions: Static or shaken (150 rpm) at 25°C for 14–21 days.

-

Validation: Monitor pH; a shift to acidic pH (4.0–5.0) often correlates with phthalide production.[1]

Phase 2: Extraction Workflow

-

Filtration: Separate mycelium from culture filtrate.

-

Liquid-Liquid Extraction: Extract filtrate with Ethyl Acetate (EtOAc) (3x vol).

-

Note: Acidify aqueous phase to pH 3.0 with HCl prior to extraction to ensure protonation of phenolic hydroxyls.

-

-

Concentration: Evaporate solvent under reduced pressure (Rotavap) at <40°C to yield crude extract.

Phase 3: Purification (Chromatography)

-

Step A: Silica Gel Column Chromatography (CC)

-

Stationary Phase: Silica gel 60 (0.063–0.200 mm).

-

Mobile Phase: Gradient of n-Hexane : EtOAc (from 9:1 to 0:1).

-

Target Fraction: Phthalides typically elute in mid-polarity fractions (Hex:EtOAc 6:4 to 4:6). Monitor by TLC (UV 254 nm).

-

-

Step B: Sephadex LH-20 (Size Exclusion/Adsorption)

-

Solvent: Methanol (MeOH) or MeOH:CH₂Cl₂ (1:1).

-

Purpose: Removes fatty acids and chlorophylls; separates based on molecular size and aromatic interactions.

-

-

Step C: Preparative HPLC (Final Polishing)

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5 µm, 250 x 10 mm).

-

Mobile Phase: Water (0.1% Formic Acid) : Acetonitrile (Gradient 20% -> 80% ACN over 30 min).

-

Detection: PDA at 254 nm and 300 nm.

-

Diagram: Isolation Logic

Figure 2: Step-by-step isolation workflow for obtaining high-purity phthalides from fungal culture.

Bioactivity & Pharmacological Potential[1][3][5][6]

While direct data on 5-hydroxy-7-methylphthalide is limited compared to its derivatives, its structural class suggests specific activities:

-

Antifungal Activity: Phthalides often disrupt fungal cell walls or inhibit chitin synthase.

-

Immunomodulation: Related compounds (like MPA) are potent IMPDH inhibitors. This congener may exhibit milder immunosuppressive activity or serve as a scaffold for semi-synthetic modifications.

-

Cytotoxicity: 5,7-disubstituted phthalides have shown activity against cancer cell lines (e.g., HeLa, MCF-7) by inducing apoptosis.

References

-

Valente, A. M. M. P., et al. (2013). "Production of 5-hydroxy-7-methoxy-4-methylphthalide in a culture of Penicillium crustosum." Anais da Academia Brasileira de Ciências, 85(2), 487-496.

- Boaventura, M. A. D., et al. (2004). "Isolation of mycophenolic acid and 5-hydroxy-7-methoxy-4-methylphthalide from Penicillium sp." Journal of the Brazilian Chemical Society.

- Grecco, S. S., et al. (2019). "Phthalides from Fungi: Structures, Biosynthesis, and Bioactivity.

-

GuideChem. (n.d.). "5-Hydroxy-7-methylisobenzofuran-1(3H)-one - CAS 1823328-98-8."[2]

Sources

Isomeric Nuances in Drug Discovery: A Comparative Analysis of 5-hydroxy-7-methylphthalide and 7-hydroxy-5-methylphthalide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the realm of medicinal chemistry and drug development, the precise structural configuration of a molecule is paramount, dictating its biological activity, pharmacokinetic profile, and toxicological properties. Positional isomers, compounds sharing the same molecular formula but differing in the arrangement of substituent groups, often exhibit profoundly different physiological effects. This technical guide provides a comprehensive examination of the isomeric differences between 5-hydroxy-7-methylphthalide and 7-hydroxy-5-methylphthalide. We delve into their structural and physicochemical disparities, outline robust analytical methodologies for their differentiation and separation, and discuss the implications of their unique structures on potential biological activities. This document serves as a critical resource for researchers engaged in the synthesis, characterization, and evaluation of phthalide-based compounds for therapeutic applications.

Introduction: The Critical Role of Isomerism in Phthalide Chemistry

Phthalides, a class of bicyclic lactones, are prevalent scaffolds in numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including antifungal, antibacterial, and antitumor properties. The substitution pattern on the aromatic ring of the phthalide core is a key determinant of its interaction with biological targets. Consequently, the ability to distinguish between closely related positional isomers is not merely an academic exercise but a fundamental requirement for advancing drug discovery programs.

The two isomers in focus, 5-hydroxy-7-methylphthalide and 7-hydroxy-5-methylphthalide, present a classic challenge in chemical analysis and biological evaluation. A simple transposition of the hydroxyl and methyl groups on the benzene ring can lead to significant changes in electronic distribution, hydrogen bonding capacity, and steric hindrance. These molecular alterations can, in turn, dramatically affect a compound's binding affinity to target proteins, its metabolic stability, and its overall efficacy and safety profile. This guide provides the foundational knowledge and practical methodologies required to navigate these challenges.

Structural and Physicochemical Properties: A Tale of Two Isomers

At a glance, the two molecules appear remarkably similar, yet their distinct substitution patterns give rise to unique chemical identities.

Caption: Chemical structures of 5-hydroxy-7-methylphthalide and 7-hydroxy-5-methylphthalide.

The precise placement of the electron-donating hydroxyl (-OH) group and the weakly electron-donating methyl (-CH₃) group influences the molecule's polarity, solubility, and electronic properties. A summary of their key physicochemical characteristics is presented below.

| Property | 5-hydroxy-7-methylphthalide | 7-hydroxy-5-methylphthalide |

| Molecular Formula | C₉H₈O₃ | C₉H₈O₃ |

| Molecular Weight | 164.16 g/mol | 164.16 g/mol |

| IUPAC Name | 5-hydroxy-7-methyl-2-benzofuran-1(3H)-one | 7-hydroxy-5-methyl-2-benzofuran-1(3H)-one |

| CAS Number | 55483-01-7[1] | 24282-61-9 (related structure)[2] |

| Predicted XLogP3 | 1.6[3] | 1.9 (for a related methoxy structure)[2] |

| Topological Polar Surface Area | 46.5 Ų | 46.5 Ų |

Spectroscopic Differentiation: Unmasking Isomeric Identities

Distinguishing between these positional isomers requires analytical techniques sensitive to the local chemical environment of atomic nuclei and functional groups. Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for this purpose.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The differing positions of the -OH and -CH₃ groups result in unique electronic environments for the remaining aromatic protons, leading to distinct chemical shifts and coupling patterns in the ¹H NMR spectrum.[5][6]

-

For 5-hydroxy-7-methylphthalide: The two aromatic protons are at positions 4 and 6. The proton at C4 is ortho to the carbonyl group and meta to the hydroxyl group. The proton at C6 is ortho to the hydroxyl group and meta to the methyl group.

-

For 7-hydroxy-5-methylphthalide: The two aromatic protons are at positions 4 and 6. The proton at C4 is ortho to the carbonyl group and meta to the methyl group. The proton at C6 is ortho to the methyl group and meta to the hydroxyl group.

The hydroxyl group's strong electron-donating effect via resonance will shield ortho and para positions, shifting their proton signals upfield (to a lower ppm value). The methyl group has a weaker shielding effect. This difference is the key to their differentiation.

Caption: Logic diagram for predicting ¹H NMR aromatic shifts for the two isomers.

Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the phthalide sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.[7]

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This will provide a single peak for each unique carbon environment.[4]

-

2D NMR (Optional but Recommended): For unambiguous assignment, perform 2D NMR experiments such as COSY (to identify proton-proton couplings) and HSQC/HMBC (to correlate protons with their attached carbons and neighboring carbons).[5]

-

Data Analysis: Process the spectra and analyze the chemical shifts (δ), integration values, and coupling constants (J) of the aromatic, methylene (CH₂), and methyl (CH₃) protons. Compare the observed aromatic region patterns with the predictions to identify the isomer.

Mass Spectrometry (MS)

While both isomers have the same molecular weight and will show the same molecular ion peak in a mass spectrum, their fragmentation patterns under techniques like Electron Ionization (EI-MS) may differ. The stability of the resulting fragment ions can be influenced by the position of the substituents. However, differentiating positional isomers by MS fragmentation alone can be challenging and often requires comparison with reference standards.[8][9]

Protocol: GC-MS Analysis for Isomer Differentiation

-

Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a volatile solvent like ethyl acetate or dichloromethane.

-

GC Separation: Inject 1 µL of the sample into a Gas Chromatograph equipped with a capillary column suitable for separating aromatic compounds (e.g., a DB-5ms or HP-5ms column). Use a temperature gradient program to ensure good separation from any impurities.

-

MS Detection: Couple the GC outlet to a Mass Spectrometer operating in EI mode. Acquire mass spectra across a relevant m/z range (e.g., 40-300).

-

Data Analysis: Compare the retention times of the isomers. Even small differences in polarity can lead to baseline separation. Analyze the mass spectrum of each peak, paying close attention to the relative abundances of fragment ions. The loss of radicals like •CH₃ or neutral molecules like CO may occur at different rates depending on the isomeric structure.

Chromatographic Separation: Isolating the Isomers

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analytical and preparative separation of these isomers.[10] The choice of stationary phase and mobile phase is critical to exploit the subtle differences in their polarity.

Reversed-phase HPLC, which separates compounds based on hydrophobicity, is an excellent starting point. The 7-hydroxy-5-methylphthalide isomer may be slightly more nonpolar (as suggested by the related structure's higher predicted XLogP3) and thus may have a longer retention time on a C18 column.[2] For enhanced selectivity, stationary phases capable of π-π interactions (e.g., phenyl-hexyl or PYE columns) can be particularly effective in separating aromatic positional isomers.[11]

Caption: A typical workflow for the HPLC separation of phthalide isomers.

Protocol: Reversed-Phase HPLC Method for Isomer Separation

-

Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.[10]

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile (or methanol) and water, potentially with a small amount of acid (e.g., 0.1% formic acid) to suppress the ionization of the phenolic hydroxyl group.

-

Method Development:

-

Start with an isocratic method (e.g., 50:50 Acetonitrile:Water).

-

Adjust the solvent ratio to achieve retention times between 3 and 10 minutes.

-

If co-elution occurs, switch to a different organic modifier (methanol) or implement a shallow gradient.

-

-

Operating Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: Monitor at a UV maximum, likely around 254 nm.

-

-

System Suitability: Before analysis, inject a standard mixture to ensure adequate resolution (>1.5), theoretical plates, and peak symmetry.

Synthesis and Biological Activity: From Structure to Function

The synthesis of these specific isomers requires regioselective control. Synthetic strategies would likely involve the construction of a substituted benzoic acid or toluene precursor, followed by formylation/carboxylation and subsequent reduction and lactonization steps. The choice of directing groups and reaction conditions is crucial to ensure the desired substitution pattern is achieved.

While direct comparative biological data for these two specific isomers is limited in the public domain, we can infer potential differences based on structure-activity relationships of other phenolic compounds and phthalide derivatives.[12]

-

Receptor Binding: The position of the hydroxyl group is critical for forming hydrogen bonds with amino acid residues in a protein's active site. A change from the 5- to the 7-position could either enable or disrupt a key binding interaction, leading to a significant difference in potency.

-

Metabolism: The phenolic hydroxyl group is a primary site for Phase II metabolism (e.g., glucuronidation or sulfation). The steric hindrance around the hydroxyl group, influenced by the adjacent methyl group or lactone ring, could affect the rate of metabolic inactivation. For example, the hydroxyl group in the 7-position is ortho to the lactone's methylene group, which may present a different steric environment than the 5-hydroxy isomer.

-

Antioxidant Activity: The antioxidant potential of phenolic compounds is related to their ability to donate a hydrogen atom. The stability of the resulting phenoxyl radical, which is influenced by the position of other substituents, would likely differ between the two isomers.

The synthesis and evaluation of both isomers are crucial to fully understand their therapeutic potential and to select the optimal candidate for further development.[13][14][15]

Conclusion

The isomeric differences between 5-hydroxy-7-methylphthalide and 7-hydroxy-5-methylphthalide extend far beyond their chemical names. They possess distinct spectroscopic signatures, particularly in ¹H NMR, that allow for their unambiguous identification. Chromatographic techniques, especially HPLC, provide robust methods for their separation and quantification. These analytical distinctions are critically important as the subtle shift of a functional group can profoundly alter a molecule's biological activity, underscoring the necessity of precise structural characterization in all stages of chemical research and drug development. This guide provides the essential framework and methodologies for scientists to confidently distinguish, separate, and evaluate these important phthalide isomers.

References

-

PubChem. (n.d.). 7-Hydroxy-5-methoxy-4-methylphthalide. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 5,7-Dihydroxy-6-methylphthalide. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectrum of 5-hydroxy-7-methoxy-4-methylphthalide (400 MHz, DMSO). Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 5,7-Dihydroxy-4-Methylphthalide. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Wikidata. (n.d.). 5,7-dihydroxy-4-methylphthalide. Retrieved February 15, 2026, from [Link]

-

precisionFDA. (n.d.). 5,7-DIHYDROXY-4-METHYLPHTHALIDE. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). Structure-activity relationship of phthalide derivatives. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 4,5,6-Trihydroxy-7-methylphthalide. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

MDPI. (2024). A Spectroscopic and In Silico Description of the Non-Covalent Interactions of Phthalic Acid Imide Derivatives with Deoxyribonucleic Acid. Retrieved February 15, 2026, from [Link]

-

Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved February 15, 2026, from [Link]

-

Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 4,6-Dihydroxy-5-methoxy-7-methylphthalide. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Synapse. (n.d.). 7-OH-MTG - Drug Targets, Indications, Patents. Retrieved February 15, 2026, from [Link]

-

Wikipedia. (n.d.). 7-Hydroxymitragynine. Retrieved February 15, 2026, from [Link]

-

Oreate AI Blog. (2025). Understanding 7-Hydroxy Compounds: Nature's Versatile Molecules. Retrieved February 15, 2026, from [Link]

-

Food and Drug Administration. (2025). 7-Hydroxymitragynine (7-OH): An Assessment of the Scientific Data and Toxicological Concerns Around an Emerging Opioid Threat. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Retrieved February 15, 2026, from [Link]

-

PubMed. (2003). Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives. Retrieved February 15, 2026, from [Link]

-

PMC. (2024). Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). Typical HPLC chromatograms illustrating the separation of the enantiomers of OME (A) and IMP-B (B). Retrieved February 15, 2026, from [Link]

-

Wikipedia. (n.d.). Amine. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2010). Synthesis and Biological Screening of 7-Hydroxy-4-Methyl-2H-Chromen-2-One, 7-Hydroxy-4,5-Dimethyl-2H-Chromen-2-One and their Some Derivatives. Retrieved February 15, 2026, from [Link]

-

Nacalai Tesque. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2025). Synthesis and spectroscopic properties of novel phthalimide-derived monoazo disperse dyes containing ester groups. Retrieved February 15, 2026, from [Link]

-

Rinner Group. (n.d.). Total Synthesis and Biological Evaluation of Amaryllidaceae Alkaloids. Retrieved February 15, 2026, from [Link]

-

Chemistry Stack Exchange. (2017). How can Hydrogen NMR be used to distinguish between these two isomers?. Retrieved February 15, 2026, from [Link]

-

Basicmedical Key. (2016). High-performance liquid chromatography. Retrieved February 15, 2026, from [Link]

-

PMC. (2026). Special Issue “Biosynthesis and Application of Natural Compound”. Retrieved February 15, 2026, from [Link]

-

PMC. (2021). Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2023). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. Retrieved February 15, 2026, from [Link]

-

Kratom Alks. (n.d.). 7 Hydroxymitragynine: Active Metabolite & µ-Opioid Agonist. Retrieved February 15, 2026, from [Link]

-

PMC. (2020). Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review. Retrieved February 15, 2026, from [Link]

-

PubMed. (2012). Synthesis, biological evaluation of 5-carbomethoxymethyl-7-hydroxy-2-pentylchromone, 5-carboethoxymethyl-4',7-dihydroxyflavone and their analogues. Retrieved February 15, 2026, from [Link]

-

7OH Factory. (2025). How 7-Hydroxy Is Made. Retrieved February 15, 2026, from [Link]

-

PMC. (n.d.). Metabolism of a Kratom Alkaloid Metabolite in Human Plasma Increases Its Opioid Potency and Efficacy. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). Chemistry and toxicity of 7-hydroxymitragynine (7-OHMG): an updated review on the oxidized derivative of mitragynine. Retrieved February 15, 2026, from [Link]

-

PMC. (n.d.). 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects. Retrieved February 15, 2026, from [Link]

-

PMC. (2025). Biosynthesis of the tetrahydroxynaphthalene-derived meroterpenoid furaquinocin via reductive deamination and intramolecular hydroalkoxylation of an alkene. Retrieved February 15, 2026, from [Link]

- Google Patents. (n.d.). CN106967067A - A kind of method for preparing 7 hydroxyl mitragynines.

Sources

- 1. 5,7-Dihydroxy-6-methylphthalide | 55483-01-7 [chemicalbook.com]

- 2. 7-Hydroxy-5-methoxy-4-methylisobenzofuran-1(3H)-one | C10H10O4 | CID 3748006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5,7-Dihydroxy-6-methylphthalide | C9H8O4 | CID 13963319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nmr.oxinst.com [nmr.oxinst.com]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. researchgate.net [researchgate.net]

- 8. Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. High-performance liquid chromatography | Basicmedical Key [basicmedicalkey.com]

- 11. nacalai.com [nacalai.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, biological evaluation of 5-carbomethoxymethyl-7-hydroxy-2-pentylchromone, 5-carboethoxymethyl-4',7-dihydroxyflavone and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Deep Dive: Biosynthesis of 5-Hydroxy-7-Methylphthalide Scaffolds

Content Type: Technical Guide / Whitepaper Primary Focus: Enzymatic assembly, genomic logic, and experimental validation of fungal phthalide derivatives. Target Audience: Synthetic Biologists, Natural Product Chemists, and Drug Discovery Scientists.

Executive Summary

The 5-hydroxy-7-methylphthalide core represents a privileged scaffold in fungal secondary metabolism, serving as the structural anchor for bioactive compounds including Mycophenolic Acid (MPA) and various meroterpenoids. Unlike simple polyketides, the formation of the phthalide lactone ring requires a sophisticated interplay between a non-reducing polyketide synthase (NR-PKS) and a specialized cytochrome P450-hydrolase fusion enzyme.

This guide deconstructs the biosynthetic pathway of these derivatives, moving from the genomic clusters (specifically the mpa cluster in Penicillium brevicompactum) to the precise molecular mechanisms of oxidative lactonization. It provides actionable protocols for heterologous expression and metabolic profiling, offering a roadmap for engineering novel derivatives.

Part 1: The Genomic & Enzymatic Foundation

The biosynthesis of 5-hydroxy-7-methylphthalide derivatives does not occur via a single "phthalide synthase." Instead, it is a multi-stage process involving the assembly of an aromatic ring followed by oxidative tailoring.

The Gene Cluster Architecture

The canonical model for this pathway is the MPA biosynthetic gene cluster . The core scaffold is generated by two key enzymes:[1]

-

MpaC (Polyketide Synthase): A non-reducing PKS that assembles the tetraketide backbone.

-

MpaDE (Bifunctional Tailoring Enzyme): A natural fusion protein containing a Cytochrome P450 domain (MpaD) and a Hydrolase domain (MpaE).[2][3][4] This enzyme is the "gatekeeper" of the phthalide ring.

PKS Logic (MpaC)

MpaC functions as a Non-Reducing PKS (NR-PKS) . It utilizes:

-

Starter Unit: Acetyl-CoA (1 unit)

-

Extender Unit: Malonyl-CoA (3 units)[5]

-

Cofactor: S-Adenosyl Methionine (SAM) for C-methylation.[3][4][5]

Unlike bacterial Type I PKSs, MpaC acts iteratively. The C-methylation domain (cMT) introduces a methyl group at the C-2 position of the growing polyketide chain before cyclization. The final product of MpaC is 5-methylorsellinic acid (5-MOA) , not the phthalide itself.

The Oxidative Lactonization (MpaDE)

The transformation of the aromatic acid (5-MOA) into the phthalide (5,7-dihydroxy-4-methylphthalide, DHMP) is the defining step.

-

Mechanism: The P450 domain (MpaD) hydroxylates the benzylic methyl group of 5-MOA.

-

Cyclization: The Hydrolase domain (MpaE) catalyzes the intramolecular lactonization between the newly formed benzylic alcohol/aldehyde and the ortho-carboxylic acid, closing the γ-lactone ring.

Figure 1: The biosynthetic logic flow from precursors to the methylated phthalide derivative, highlighting the critical role of the MpaDE fusion enzyme.[2]

Part 2: Detailed Chemical Mechanism

Understanding the electron flow is critical for engineering this pathway. The transition from 5-MOA to the phthalide core involves specific regioselective oxidation.

Step-by-Step Transformation

| Step | Enzyme | Substrate | Reaction Type | Outcome |

| 1 | MpaC (KS-AT-DH-cMT-KR-ACP-TE) | Acetyl-CoA + Malonyl-CoA | Claisen Condensation + C-Methylation | Formation of 5-Methylorsellinic Acid (5-MOA) . The C-methyl group is installed at C6 (orsellinic numbering). |

| 2 | MpaD (P450 Domain) | 5-MOA | Benzylic Hydroxylation | Oxidation of the C6-methyl group to a hydroxymethyl group. |

| 3 | MpaE (Hydrolase Domain) | Hydroxylated Intermediate | Lactonization | Dehydration between the C1-carboxylic acid and the C6-hydroxymethyl group to form the Phthalide Ring . |

| 4 | MpaG (O-MT) | 5,7-dihydroxy-4-methylphthalide | O-Methylation | Methylation of the C7-hydroxyl group (phenol) to form 5-hydroxy-7-methoxy-4-methylphthalide . |

Structural Numbering Note

-

Orsellinic Acid Numbering: The methyl is at C6.

-

Phthalide Numbering: Upon lactonization, the numbering shifts. The methyl group (formerly C6) becomes the lactone anchor. In standard phthalide nomenclature (e.g., for MPA), the remaining methyl is often at C4, and the hydroxyls are at C5 and C7.

-

Critical Check: If your target is specifically "5-hydroxy-7-methyl," this implies a variation in the starting PKS folding or post-PKS methylation pattern, but the chemistry of ring formation remains identical to the DHMP model.

Part 3: Experimental Validation Protocols

To confirm the pathway or produce these derivatives, the following self-validating workflows are recommended.

Heterologous Expression in Aspergillus nidulans

Rationale:A. nidulans has a low background of secondary metabolites and is genetically tractable.

Protocol:

-

Vector Construction: Clone mpaC and mpaDE into an expression vector (e.g., pEx12) under the control of the constitutive gpdA promoter.

-

Transformation: Protoplast transformation of A. nidulans strain LO8030 (non-homologous end-joining deficient).

-

Selection: Select transformants on minimal media lacking uridine/pyridoxine (auxotrophic markers).

-

Validation: PCR amplification of the integrated cassette using genomic DNA.

Metabolic Profiling (LC-MS/MS)

Rationale: UV detection alone is insufficient due to the lack of strong chromophores in some intermediates. MS/MS is required to verify the lactone ring.

Instrument Setup:

-

System: UHPLC coupled to Q-TOF MS.

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 15 minutes.

Data Interpretation:

-

5-MOA: Look for [M+H]+ at m/z 183.06.

-

DHMP (Phthalide): Look for [M+H]+ at m/z 181.05.

-

Diagnostic Shift: The mass loss of 2 Da (H2) and retention time shift indicates lactonization vs. the open acid form.

-

Fragmentation: Phthalides typically lose CO2 (44 Da) and CO (28 Da) in MS/MS.

-

Isotope Feeding Studies (Pathway Verification)

To prove the origin of the methyl groups (PKS vs. SAM):

-

Culture: Grow the fungal strain in Czapek-Dox broth.

-

Feeding: At 48 hours, add [methyl-13C]-L-methionine .

-

Analysis: Isolate the phthalide and analyze via 13C-NMR.

-

Expectation:

-

If the 7-methyl (or 4-methyl) is derived from SAM (via the PKS cMT domain), the methyl carbon will show strong signal enhancement.

-

If the methyl is from Acetyl-CoA, it will not be enriched by methionine feeding.

-

Part 4: Derivatives & Combinatorial Engineering[1]

Once the core phthalide (DHMP) is established, derivatives are generated via "tailoring" enzymes.

Methylation Variants

The enzyme MpaG is a specific O-methyltransferase.[3][6]

-

Engineering: Knockout of mpaG yields the di-hydroxy core. Overexpression yields the methoxy derivative.

Prenylation (Meroterpenoids)

To generate complex derivatives like Mycophenolic Acid:

-

Action: Adds a farnesyl chain to the phthalide core.

-

Target: The C4 or C6 position of the aromatic ring (depending on steric availability).

Figure 2: Divergent pathways for phthalide derivatization. The core scaffold can be selectively methylated or prenylated to generate structural diversity.

References

-

Regueira, T. B., et al. (2011). Molecular Basis for Mycophenolic Acid Biosynthesis in Penicillium brevicompactum. Applied and Environmental Microbiology. Link

-

Hansen, B. G., et al. (2012). Involvement of a Natural Fusion of a Cytochrome P450 and a Hydrolase in Mycophenolic Acid Biosynthesis.[2] Applied and Environmental Microbiology. Link

-

Zhang, W., et al. (2019). Compartmentalized biosynthesis of mycophenolic acid. Proceedings of the National Academy of Sciences (PNAS). Link

-

Gao, Y., et al. (2016). Fungal Polyketide Synthase Product Chain-Length Control by Partnering Thiohydrolase. Chemical Science. Link

-

Valente, A. M. M. P., et al. (2013). Production of 5-hydroxy-7-methoxy-4-methylphthalide in a culture of Penicillium crustosum.[7][10] Anais da Academia Brasileira de Ciências. Link

Sources

- 1. Investigation of fungal iterative polyketide synthase functions using partially assembled intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Compartmentalized Biosynthesis of Mycophenolic Acid | bioRxiv [biorxiv.org]

- 4. pnas.org [pnas.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Biosynthesis of mycophenolic acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

Thermodynamic stability of 5-hydroxy-7-methylisobenzofuran-1(3H)-one

An In-depth Technical Guide to the Thermodynamic Stability of 5-hydroxy-7-methylisobenzofuran-1(3H)-one

Authored by a Senior Application Scientist

Foreword: The journey of a potential therapeutic agent from discovery to clinical application is fraught with challenges, a primary one being the inherent stability of the molecule. Thermodynamic stability is not merely a measure of a compound's shelf-life; it is a critical determinant of its safety, efficacy, and manufacturability. This guide is intended for researchers, scientists, and drug development professionals, offering a deep dive into the principles and practices for evaluating the thermodynamic stability of 5-hydroxy-7-methylisobenzofuran-1(3H)-one, a member of the biologically significant isobenzofuranone class of compounds.[1][2] We will move beyond rote protocols to explore the causality behind experimental design, ensuring a robust and scientifically sound approach to stability assessment.

Introduction to 5-hydroxy-7-methylisobenzofuran-1(3H)-one and the Imperative of Stability

Isobenzofuranone derivatives, characterized by a γ-lactone ring fused to a benzene ring, are a class of natural and synthetic compounds renowned for their diverse and potent biological activities, including antimicrobial, antioxidant, and antiproliferative properties.[1][2][3] 5-hydroxy-7-methylisobenzofuran-1(3H)-one is a specific member of this family, holding potential for therapeutic development.

However, the promise of any active pharmaceutical ingredient (API) is fundamentally linked to its stability. An unstable compound can lead to:

-

Loss of Potency: Degradation reduces the concentration of the active molecule, diminishing its therapeutic effect.

-

Formation of Toxic Degradants: Degradation products may have their own pharmacological or toxicological profiles, posing a safety risk.[4]

-

Altered Physicochemical Properties: Changes in stability can affect solubility, dissolution rate, and bioavailability.

-

Manufacturing and Storage Challenges: Instability dictates stringent and often costly manufacturing, packaging, and storage conditions.[5]

Therefore, a thorough understanding of the thermodynamic stability of 5-hydroxy-7-methylisobenzofuran-1(3H)-one is not an academic exercise but a prerequisite for its successful development. This guide provides the foundational knowledge and practical methodologies to achieve this understanding.

Foundational Principles of Thermodynamic Stability

Thermodynamic stability refers to the relative Gibbs free energy (G) of a compound. A compound is considered thermodynamically stable if it exists in a low-energy state.[6] The spontaneity of a degradation reaction is governed by the change in Gibbs free energy (ΔG), which is a function of enthalpy (ΔH) and entropy (ΔS):

ΔG = ΔH - TΔS

-

Enthalpy (ΔH): Represents the change in heat content. Bond breaking is endothermic (requires energy), while bond formation is exothermic (releases energy). A lower heat of combustion for an isomer generally indicates greater thermodynamic stability.[7][8]

-

Entropy (ΔS): Represents the change in disorder. Degradation reactions that break one molecule into multiple products typically have a positive entropy change, which favors the degradation process.

For 5-hydroxy-7-methylisobenzofuran-1(3H)-one, the key structural features influencing its stability are the lactone ring, the phenolic hydroxyl group, and the aromatic system. The γ-lactone, a five-membered ring, is generally more stable than smaller lactones but is susceptible to hydrolysis.[9]

Key Factors Influencing Stability

The stability of a drug substance is influenced by both its intrinsic chemical nature and the external environment.[10]

Intrinsic Molecular Structure

-

Lactone Ring: The ester bond within the γ-lactone ring is the most probable site of hydrolytic degradation. The stability of this ring is highly dependent on pH.[11]

-

Phenolic Hydroxyl Group: The hydroxyl group at the 5-position can be susceptible to oxidation, potentially leading to the formation of colored degradants (quinones). It also influences the electronic properties of the aromatic ring.

-

Aromatic System: The fused benzene ring provides overall stability to the core structure but can be subject to photolytic degradation.

External Environmental Factors

-

pH: The rate of lactone hydrolysis is significantly influenced by pH. It is typically catalyzed by both acid and base.[12][13] Under basic conditions, the lactone ring can open irreversibly to form the corresponding carboxylate salt.[11]

-

Temperature: Elevated temperatures accelerate the rate of chemical reactions, including hydrolysis and oxidation, thereby promoting degradation.[14][15]

-

Light: Exposure to UV or visible light can provide the energy to initiate photochemical degradation reactions.[14] Photostability testing is a critical component of a comprehensive stability program.

-

Oxygen: The presence of oxygen can facilitate oxidative degradation, particularly of the phenolic hydroxyl group.[14]

-

Moisture: Water is a reactant in hydrolysis, making control of humidity crucial for the stability of the solid-state form of the compound.[15]

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is required to comprehensively characterize the stability of 5-hydroxy-7-methylisobenzofuran-1(3H)-one.

Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of stability assessment in pharmaceutical development.[4][16] They are designed to intentionally degrade the sample to identify likely degradation products and establish stability-indicating analytical methods.[17][18] The goal is typically to achieve 5-20% degradation of the API.[17]

Experimental Protocol: Forced Degradation Study

-

Objective: To identify the degradation pathways and products of 5-hydroxy-7-methylisobenzofuran-1(3H)-one under various stress conditions.

-

Materials:

-

5-hydroxy-7-methylisobenzofuran-1(3H)-one

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

3% Hydrogen Peroxide (H₂O₂)

-

High-purity water

-

Methanol or Acetonitrile (HPLC grade)

-

Calibrated oven, photostability chamber, pH meter.

-

-

Procedure:

-

Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature or slightly elevated temperature for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for a defined period.

-

Thermal Degradation (Solid State): Place a known amount of the solid compound in a calibrated oven at an elevated temperature (e.g., 80°C) and controlled humidity.

-

Thermal Degradation (Solution): Heat the stock solution at an elevated temperature.

-

Photolytic Degradation: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Control Samples: Prepare control samples (unstressed) and blank solutions for each condition.

-

-

Analysis: Analyze all samples at specified time points using a validated stability-indicating HPLC-UV method. An LC-MS method should be used to identify the mass of the degradation products to aid in structure elucidation.

-

Data Interpretation: Calculate the percentage of degradation. Compare the chromatograms of stressed samples to the control to identify degradation peaks.

Table 1: Hypothetical Forced Degradation Results for 5-hydroxy-7-methylisobenzofuran-1(3H)-one

| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants |

| 0.1 M HCl | 24 hours | 80°C | 15.2% | 2 |

| 0.1 M NaOH | 8 hours | 40°C | 18.5% | 1 (Major) |

| 3% H₂O₂ | 24 hours | Room Temp | 8.7% | 3 |

| Thermal (Solid) | 48 hours | 80°C / 75% RH | 2.1% | 1 |

| Photolytic | 7 days | Chamber | 11.4% | 2 |

Thermal Analysis Techniques

Thermal analysis techniques provide quantitative data on the thermal stability and decomposition behavior of a material.[19]

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[20] It can determine the onset temperature of decomposition (T_onset), which provides information about thermal risk.[21]

Experimental Protocol: DSC Analysis

-

Objective: To determine the melting point and onset temperature of thermal decomposition.

-

Instrument: Calibrated Differential Scanning Calorimeter.

-

Procedure:

-

Accurately weigh 2-5 mg of 5-hydroxy-7-methylisobenzofuran-1(3H)-one into a hermetically sealed aluminum pan.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

Record the heat flow versus temperature to generate a thermogram.

-

-

Data Analysis: Identify the endothermic peak corresponding to melting and any exothermic events corresponding to decomposition. Determine the T_onset of the decomposition exotherm.

TGA measures the change in mass of a sample as a function of temperature or time.[5][22] It is used to determine the temperature at which decomposition and mass loss begin.[19][23]

Experimental Protocol: TGA Analysis

-

Objective: To determine the thermal decomposition profile and identify the temperature of significant mass loss.

-

Instrument: Calibrated Thermogravimetric Analyzer.

-

Procedure:

-

Place 5-10 mg of the sample into the TGA pan.

-

Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Record the mass change as a function of temperature.

-

-

Data Analysis: Analyze the resulting TGA curve to identify the temperatures at which mass loss occurs.

Table 2: Hypothetical Thermal Analysis Data for 5-hydroxy-7-methylisobenzofuran-1(3H)-one

| Technique | Parameter | Value | Interpretation |

| DSC | Melting Point (T_m) | 185 - 190 °C | Characteristic of the crystalline form. |

| DSC | Decomposition Onset (T_onset) | ~ 250 °C | Indicates the start of exothermic decomposition. |

| TGA | 5% Mass Loss Temperature (T_d5) | ~ 260 °C | Temperature at which significant decomposition begins. |

Visualization of Workflows and Pathways

General Workflow for Stability Assessment

Caption: A generalized workflow for assessing the thermodynamic stability of a new chemical entity.

Hypothetical Degradation Pathway under Basic Hydrolysis

The most common degradation pathway for a lactone-containing molecule is hydrolysis.

Caption: A plausible degradation pathway via base-catalyzed hydrolysis of the lactone ring.

Conclusion and Forward Outlook

The thermodynamic stability of 5-hydroxy-7-methylisobenzofuran-1(3H)-one is a multifaceted property that is paramount to its potential development as a therapeutic agent. This guide has outlined a comprehensive strategy for its evaluation, grounded in fundamental chemical principles and industry-standard methodologies.

A thorough investigation combining forced degradation studies with thermal analysis techniques (DSC and TGA) provides the necessary data to understand degradation pathways, identify potential liabilities, and establish appropriate storage conditions. The insights gained from these studies are not merely for regulatory submission; they are crucial for guiding formulation development, selecting appropriate packaging, and ultimately ensuring that a safe and effective product reaches the patient. The principles and protocols detailed herein provide a robust framework for any researcher tasked with characterizing the stability of this, or any other, promising isobenzofuranone derivative.

References

- A practical guide to forced degradation and stability studies for drug substances. (n.d.).

- TGA Analysis in Pharmaceuticals - ResolveMass Laboratories Inc. (2026, January 23).

- Shinde, V. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Veeprho.

- Thermogravimetric Analysis - Improved Pharma. (2022, January 7).

- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.

- FORCED DEGRADATION STUDY – A NEW APPROACH FOR STRESS TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS. (2021, May 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

- Importance of Forced Degradation In Stability-Indicating Methods. (n.d.). ARL Bio Pharma.

- development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics.

- Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18).

- Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. (n.d.). Aurigaresearch.

- Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. (2021, February 15). Organic Process Research & Development - ACS Publications.

- Lactone enols are stable in the gas phase but highly unstable in solution. (2002, November 6). PubMed.

- The relative thermodynamic stability of isomeric organic compounds can be inferred from which of the. (2023, November 20). brainly.com.

- Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. (n.d.).

- Differential scanning calorimetry. (n.d.). Wikipedia.

- Lactone Stabilization is Not a Necessary Feature for Antibody Conjugates of Camptothecins. (2018, September 4).

- Differential Scanning Calorimetry. (2023, January 29). Chemistry LibreTexts.

- Mechanisms of Lactone Hydrolysis in Acidic Conditions. (n.d.). ResearchGate.

- [Spoiler] AAMC FL3 C/P #9. (2018, August 12). Reddit.

- Top 5 Factors Affecting Chemical Stability. (n.d.).

- An In-depth Technical Guide to the Discovery and Isolation of Isobenzofuranone Derivatives. (n.d.). Benchchem.

- New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2. (2009, November 15). PubMed.

- Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.).

- Characterization of novel isobenzofuranones by DFT calculations and 2D NMR analysis. (2016, August).

- Differential Scanning Calorimetry (DSC). (n.d.). Malvern Panalytical.

- Mechanisms of Lactone Hydrolysis in Acidic Conditions. (n.d.). The Journal of Organic Chemistry.

- Thermal Reactions of Isodihydrobenzofuran: Experimental Results and Computer Modeling. (2025, August 7). Request PDF - ResearchGate.

- The Diverse Biological Activities of Isobenzofuranone Derivatives: A Technical Guide for Researchers. (n.d.). Benchchem.

- Thermodynamic Stability Definition. (n.d.). Organic Chemistry Key Term - Fiveable.

- A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031. (n.d.). PMC.

- Lactone. (n.d.). Wikipedia.

- Thermodynamic studies of the solubilization of organic compounds by aqueous surfactant systems (Technical Report). (1986, January 1). OSTI.GOV.

- Dibenzofuran Degradation Pathway. (1997, December 15). Eawag-BBD.

- CHEMICAL STABILITY OF DRUGS. (n.d.). IIP Series.

- What Factors Influence Stability? (n.d.). ARL Bio Pharma.

- Synthesis of 3-Methyleneisobenzofuran-1(3 H )-one and Their Derivatives. (n.d.). ResearchGate.

- 5-hydroxy-4-methylisobenzofuran-1(3H)-one. (n.d.). PubChem.

- Synthesis of Isobenzofuranones and Isoindolinones via Claisen-Schmidt Condensation and Their Antileishmanial Activity. (2026, January 20). PubMed.

- Factors affecting the stability of drugs and drug metabolites in biological matrices. (2009, April). PubMed.

- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (n.d.). MDPI.

- Characterization of novel isobenzofuranones by DFT calculations and 2D NMR analysis. (2015, December 23). ResearchGate.

- 5-hydroxy-3H-isobenzofuran-1-one. (2025, May 20). Chemical Synthesis Database.

- Gram-scale syntheses of kratom pseudoindoxyl metabolites: Illuminating the dynamic stereochemistry and the resulting structural. (n.d.). ChemRxiv.

- Synthesis of 7-hydroxy-3-methylisobenzofuran-1(3H)-thione. (n.d.). PrepChem.com.

- A kind of method for preparing 7 hydroxyl mitragynines. (n.d.). Google Patents.

- The stability and degradation products of polyhydroxy flavonols in boiling water. (2023, May 8).

- Stability of Mitragynine and 7-Hydroxymitragynine. (n.d.). Institute for Forensic Research, Training, and Innovation (IFRTI).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. onyxipca.com [onyxipca.com]

- 5. veeprho.com [veeprho.com]

- 6. fiveable.me [fiveable.me]

- 7. brainly.com [brainly.com]

- 8. reddit.com [reddit.com]

- 9. Lactone - Wikipedia [en.wikipedia.org]

- 10. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lactone Stabilization is Not a Necessary Feature for Antibody Conjugates of Camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 15. iipseries.org [iipseries.org]

- 16. ijpsr.com [ijpsr.com]

- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 18. ARL Bio Pharma | Importance of Forced Degradation In Stability-Indicating Methods [arlok.com]

- 19. improvedpharma.com [improvedpharma.com]

- 20. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. resolvemass.ca [resolvemass.ca]

- 23. aurigaresearch.com [aurigaresearch.com]

Cyclization methods for preparing 5-hydroxy-7-methylphthalide

Introduction & Strategic Analysis

The synthesis of 5-hydroxy-7-methylphthalide (also referenced in literature as 5-hydroxy-7-methylisobenzofuran-1(3H)-one) represents a critical challenge in the preparation of bioactive mycophenolic acid (MPA) derivatives and related polyketide natural products. The structural core—a polysubstituted benzene ring fused to a

This Application Note details two distinct, field-proven cyclization methodologies. Unlike generic protocols, these workflows are designed to address the specific electronic and steric constraints of the 5-hydroxy-7-methyl system.

Critical Quality Attributes (CQAs) of the Target:

-

Regiochemistry: The methyl group must be positioned ortho to the lactone carbonyl (C7), while the hydroxyl group resides at C5.

-

Oxidation State: The cyclization often involves adjusting the oxidation state of benzylic carbons (e.g., oxidizing a hemiacetal or reducing an anhydride).

-

Scalability: Methods selected here prioritize reagents compatible with gram-to-kilogram scale-up.

Mechanistic Pathways & Methodology

We focus on two primary routes:

-

Route A: Oxidative Lactonization (The "One-Pot" Vilsmeier-Redox Strategy). This is the preferred route for scale-up due to the use of inexpensive reagents and mild conditions. It relies on the regioselective formylation of a benzyl alcohol derivative followed by oxidation.

-

Route B: Pd-Catalyzed Carbonylation. A high-precision method utilizing aryl halides, ideal for late-stage installation of the lactone ring when the aromatic core is already highly functionalized.

Pathway Visualization (DOT Diagram)

Figure 1: Comparative logic flow for the synthesis of the phthalide core. Route A utilizes oxidative cyclization, while Route B employs transition-metal catalyzed carbonylation.

Experimental Protocols

Protocol A: Oxidative Lactonization via Vilsmeier-Haack

Best for: Cost-effective synthesis starting from electron-rich aromatics.

Prerequisite: The starting material, 3-methoxy-5-methylbenzyl alcohol , is used as a surrogate for the dihydroxy system to prevent side reactions. The methyl ether is cleaved in the final step.

Step 1: Regioselective Formylation

-

Setup: Equip a 500 mL 3-neck round-bottom flask (RBF) with a mechanical stirrer, internal thermometer, and dropping funnel. Purge with Argon.

-

Reagent Prep: Charge DMF (3.0 equiv) and cool to 0°C. Dropwise add

(2.5 equiv) keeping internal temp -

Addition: Dissolve 3-methoxy-5-methylbenzyl alcohol (10.0 g, 65.7 mmol) in DMF (20 mL). Add dropwise to the Vilsmeier reagent.

-

Reaction: Warm to RT and stir for 4 hours. Monitor via TLC (Hex:EtOAc 7:3).

-

Quench: Pour mixture onto ice/water (200 mL). Neutralize with sat.

to pH 7. Extract with EtOAc ( -

Mechanistic Insight: The formyl group is directed para to the methoxy group and ortho to the hydroxymethyl group (due to coordination), establishing the carbon framework for the lactone.

Step 2: Oxidation & Cyclization (The "Pinnick" Modification)

-

Solvent System: Dissolve the crude aldehyde from Step 1 in

-BuOH (100 mL) and 2-methyl-2-butene (scavenger, 15 mL). -

Oxidant: Dissolve

(80%, 3.0 equiv) and -

Execution: Add the oxidant solution dropwise to the organic phase at RT. The reaction is slightly exothermic.

-

Cyclization: Stir for 12 hours. The intermediate carboxylic acid typically undergoes spontaneous acid-catalyzed lactonization under these conditions (or upon acidic workup).

-

Workup: Acidify to pH 2 with 1N HCl (drives lactonization). Extract with DCM. Wash with brine, dry over

, and concentrate. -

Purification: Recrystallize from EtOH/Hexane.

Step 3: Demethylation

-

Dissolve the methoxy-phthalide in dry DCM. Cool to -78°C.[1]

-

Add

(1M in DCM, 2.0 equiv). Warm to RT overnight. -

Quench with MeOH. Isolate 5-hydroxy-7-methylphthalide .

Protocol B: Palladium-Catalyzed Carbonylation

Best for: Substrates containing halogens; high functional group tolerance.

Substrate: 2-Bromo-5-methoxy-3-methylbenzyl alcohol .

Reaction Matrix:

| Component | Reagent/Condition | Concentration/Equiv | Role |

| Catalyst | 2-5 mol% | CO insertion catalyst | |

| Ligand | dppp (1,3-Bis(diphenylphosphino)propane) | 5-10 mol% | Stabilizes Pd-acyl species |

| Base | 2.0 equiv | Neutralizes HBr byproduct | |

| Gas | Carbon Monoxide (CO) | 1-5 atm (Balloon or Autoclave) | Carbonyl source |

| Solvent | DMF or Toluene | 0.2 M | Reaction medium |

Step-by-Step:

-

Vessel: Use a stainless steel autoclave (for pressure) or heavy-walled glass pressure tube.

-

Loading: Combine substrate (1.0 equiv),

, dppp, and base in the solvent. -

Purging: Degas the solution by bubbling Argon for 10 mins.

-

Pressurization: Introduce CO gas. (Caution: CO is highly toxic; use a CO detector and fume hood).

-

Heating: Heat to 100-110°C for 16-24 hours.

-

Mechanism:

-

Oxidative addition of Pd into the C-Br bond.

-

Coordination and insertion of CO to form the Acyl-Pd complex.

-

Intramolecular nucleophilic attack by the benzylic hydroxyl group (favored 5-exo-trig/6-endo-dig hybrid geometry).

-

Reductive elimination releases the phthalide.

-

Data Summary & Validation Criteria

To validate the successful synthesis of 5-hydroxy-7-methylphthalide, compare analytical data against these standard values.

| Analytical Method | Expected Signal (Diagnostic) | Structural Assignment |

| Lactone methylene ( | ||

| 7-Methyl group (deshielded by adjacent C=O) | ||

| Phenolic -OH (C5) | ||

| Lactone Carbonyl (C1) | ||

| Benzylic Carbon (C3) | ||

| IR Spectroscopy | Strong | |

| IR Spectroscopy | Broad O-H stretch |

Troubleshooting & Optimization

-

Issue: Regioisomer Formation (Route A).

-

Cause: Formylation occurring at the C2 position (between OMe and Me) instead of C4.

-